molecular formula C5H5NO4 B082865 3-Methoxyisoxazole-5-carboxylic acid CAS No. 13626-59-0

3-Methoxyisoxazole-5-carboxylic acid

Cat. No. B082865
CAS RN: 13626-59-0
M. Wt: 143.1 g/mol
InChI Key: WMMGHBYADJNEOC-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (958 mg, 6.69 mmol) in DMF (10 ml) was added potassium carbonate (935 mg, 6.76 mmol) at −5° C. Then dimethyl sulfate (644 μL, 6.76 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature and was stirred over night. Then 2N NaOH (5.02 mL, 10.0 mmol) was added and the mixture was stirred for 4 h. After slow addition of 2N HCl (6.69 mL, 13.4 mmol), the mixture was extracted three times with diethyl ether. The combined organic extracts were washed with brine and evaporated. The remaining yellow oil was co-evaporated four times with toluene to give a solid that was dried for 4 h at 40° C. under high vacuum. The title compound as obtained as light brown solid (576 mg, 60%).
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
644 μL
Type
reactant
Reaction Step Two
Name
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.69 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:6]=[C:5]([C:7]([O:9]C)=[O:8])[O:4][N:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O.[OH-].[Na+].Cl>CN(C=O)C>[CH3:11][O:1][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[O:4][N:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
958 mg
Type
reactant
Smiles
OC1=NOC(=C1)C(=O)OC
Name
Quantity
935 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
644 μL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
5.02 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6.69 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was dried for 4 h at 40° C. under high vacuum
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1=NOC(=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 576 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.